3-(2-Fluorophenoxy)-1,2-propanediol
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Overview
Description
3-(2-Fluorophenoxy)-1,2-propanediol is an organic compound that features a fluorinated phenoxy group attached to a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenoxy)-1,2-propanediol typically involves the reaction of 2-fluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-fluorophenol attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenoxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Fluorophenoxy)-1,2-propanedione.
Reduction: Formation of 3-(2-Fluorophenoxy)-1,2-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluorophenoxy)-1,2-propanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenoxy)-1,2-propanediol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluorophenoxy)methyl benzaldehyde
- 3-(2-Fluorophenoxy)propanamide
- 4-(4-Amino-2-fluorophenoxy)-2-pyridinylamine
Uniqueness
3-(2-Fluorophenoxy)-1,2-propanediol is unique due to its specific structural features, including the presence of both a fluorinated phenoxy group and a propanediol backbone. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
399-28-0 |
---|---|
Molecular Formula |
C9H11FO3 |
Molecular Weight |
186.18 g/mol |
IUPAC Name |
3-(2-fluorophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H11FO3/c10-8-3-1-2-4-9(8)13-6-7(12)5-11/h1-4,7,11-12H,5-6H2 |
InChI Key |
SJNWVWZUCJZLGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(CO)O)F |
Origin of Product |
United States |
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